An In-depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
An In-depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this valuable synthetic intermediate.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
| Property | Value | Source |
| CAS Number | 887267-53-0 | [1] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |
| Molecular Weight | 228.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (Predicted) | [2] |
| Boiling Point | 275.7 ± 25.0 °C (Predicted) | [2] |
| Density | 1.251 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.28 ± 0.50 (Predicted) | [2] |
Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
The most common and efficient method for synthesizing β-keto esters like Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is the Crossed Claisen Condensation . This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of the target molecule, a suitable approach is the reaction between 2',5'-difluoroacetophenone and diethyl oxalate.
Experimental Protocol: Crossed Claisen Condensation
Objective: To synthesize Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate.
Materials:
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2',5'-Difluoroacetophenone
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Diethyl oxalate
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Sodium ethoxide (NaOEt)
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Anhydrous ethanol
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Diethyl ether
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Hydrochloric acid (HCl), 1M
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Addition funnel
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of sodium ethoxide in anhydrous ethanol. The flask is cooled in an ice bath.
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Addition of Reactants: A mixture of 2',5'-difluoroacetophenone and diethyl oxalate is added dropwise to the cooled ethanolic sodium ethoxide solution with vigorous stirring.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in diethyl ether and washed with 1M HCl to neutralize any remaining base. The organic layer is then washed with saturated sodium bicarbonate solution and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Causality behind Experimental Choices:
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Sodium Ethoxide as Base: Sodium ethoxide is a strong base necessary to deprotonate the α-carbon of the 2',5'-difluoroacetophenone, forming the nucleophilic enolate.
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Diethyl Oxalate as Electrophile: Diethyl oxalate serves as an excellent electrophile and, lacking α-hydrogens, it cannot undergo self-condensation, which simplifies the product mixture.
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Acidic Work-up: The addition of HCl neutralizes the basic reaction mixture and protonates the enolate of the product, yielding the final β-keto ester.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate.
Spectroscopic Analysis
While experimental spectra for Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The methylene protons (CH₂) alpha to the carbonyl and ester groups would likely appear as a singlet around 3.5-4.0 ppm. The aromatic protons on the difluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling, appearing in the range of 7.0-7.8 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester groups in the range of 160-200 ppm. The carbons of the ethyl group will appear around 14 ppm (CH₃) and 61 ppm (CH₂). The methylene carbon adjacent to the carbonyls is expected around 45-55 ppm. The aromatic carbons will show signals between 110 and 165 ppm, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the region of 1680-1750 cm⁻¹. The C-F stretching vibrations will be observed in the fingerprint region, usually between 1000 and 1300 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be present around 2850-3100 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 228. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the C-C bonds adjacent to the carbonyl groups.
Applications in Drug Development
Fluorinated β-keto esters are highly versatile building blocks in the synthesis of various pharmaceuticals. The presence of the difluorophenyl moiety can enhance the pharmacological profile of a drug candidate.
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Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
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Metabolic Stability: The C-F bond is very strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug.
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Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate can be used as a precursor for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, pyrimidines, and benzodiazepines, many of which are scaffolds for biologically active molecules.
Diagram 2: Applications in Medicinal Chemistry
Caption: Role in the synthesis of pharmaceutical compounds.
Safety and Handling
Based on safety data for similar compounds, Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate should be handled with care in a well-ventilated laboratory fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its synthesis via the Crossed Claisen Condensation is a well-established and efficient method. The presence of the difluorophenyl group imparts unique properties that can be exploited to design novel therapeutic agents with improved pharmacological profiles. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in medicinal chemistry.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135563309, Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. Retrieved January 7, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14423850, Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. Retrieved January 7, 2026 from [Link].
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ChemSrc. (n.d.). Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. Retrieved January 7, 2026, from [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. Retrieved January 7, 2026, from [Link]
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CP Lab Chemicals. (n.d.). Ethyl-3-(2, 5-difluorophenyl)-3-oxo-propanoate, min 95%, 100 mg. Retrieved January 7, 2026, from [Link]
